6-[(Diphenylmethyl)sulfanyl]-9-(pyrrolidin-1-yl)-9h-purine
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Overview
Description
6-(Benzhydrylthio)-9-(pyrrolidin-1-yl)-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzhydrylthio group at the 6th position and a pyrrolidin-1-yl group at the 9th position of the purine ring. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzhydrylthio)-9-(pyrrolidin-1-yl)-9H-purine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the cyclization of appropriate precursors such as formamidine and cyanamide derivatives.
Introduction of the Benzhydrylthio Group: The benzhydrylthio group can be introduced via a nucleophilic substitution reaction using benzhydryl chloride and a suitable thiol reagent.
Introduction of the Pyrrolidin-1-yl Group: The pyrrolidin-1-yl group can be introduced through a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group on the purine core.
Industrial Production Methods
Industrial production of 6-(benzhydrylthio)-9-(pyrrolidin-1-yl)-9H-purine may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Benzhydrylthio)-9-(pyrrolidin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any oxidized forms back to the thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydrylthio group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzhydryl chloride, thiol reagents, pyrrolidine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioether.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
6-(Benzhydrylthio)-9-(pyrrolidin-1-yl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(benzhydrylthio)-9-(pyrrolidin-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzhydrylthio group and pyrrolidin-1-yl group contribute to the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
6-(Benzhydryloxy)-9-(pyrrolidin-1-yl)-9H-purine: Similar structure with an oxygen atom replacing the sulfur atom.
6-(Benzhydrylamino)-9-(pyrrolidin-1-yl)-9H-purine: Similar structure with an amino group replacing the sulfur atom.
6-(Benzhydrylthio)-9-(morpholin-1-yl)-9H-purine: Similar structure with a morpholine ring replacing the pyrrolidine ring.
Uniqueness
6-(Benzhydrylthio)-9-(pyrrolidin-1-yl)-9H-purine is unique due to the presence of both the benzhydrylthio and pyrrolidin-1-yl groups, which contribute to its distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, solubility, and binding affinity to molecular targets, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
37154-86-2 |
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Molecular Formula |
C22H21N5S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
6-benzhydrylsulfanyl-9-pyrrolidin-1-ylpurine |
InChI |
InChI=1S/C22H21N5S/c1-3-9-17(10-4-1)20(18-11-5-2-6-12-18)28-22-19-21(23-15-24-22)27(16-25-19)26-13-7-8-14-26/h1-6,9-12,15-16,20H,7-8,13-14H2 |
InChI Key |
LPSCBBXKHTXRER-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)N2C=NC3=C2N=CN=C3SC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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